Tris(4-chlorophenyl)methanol

Endocrine disruption Androgen receptor antagonism Reproductive toxicology

Tris(4-chlorophenyl)methanol (TCPMOH, CAS 3010-80-8) is a triarylmethanol consisting of a central carbinol carbon symmetrically substituted with three 4-chlorophenyl groups. It was first identified as a byproduct of technical DDT manufacturing and is now recognized as a persistent, bioaccumulative global environmental contaminant detected in marine mammals, fish, birds, and human tissues.

Molecular Formula C19H13Cl3O
Molecular Weight 363.7 g/mol
CAS No. 3010-80-8
Cat. No. B1216897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-chlorophenyl)methanol
CAS3010-80-8
SynonymsTCPM compound
tris(4-chlorophenyl)methanol
Molecular FormulaC19H13Cl3O
Molecular Weight363.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl
InChIInChI=1S/C19H13Cl3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H
InChIKeyBPFKTJMHOWDJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-chlorophenyl)methanol (CAS 3010-80-8): Analytical Reference Standard and Environmental Contaminant for Endocrine Disruption Research


Tris(4-chlorophenyl)methanol (TCPMOH, CAS 3010-80-8) is a triarylmethanol consisting of a central carbinol carbon symmetrically substituted with three 4-chlorophenyl groups [1]. It was first identified as a byproduct of technical DDT manufacturing and is now recognized as a persistent, bioaccumulative global environmental contaminant detected in marine mammals, fish, birds, and human tissues [2]. With a molecular formula of C₁₉H₁₃Cl₃O, a molecular weight of 363.67 g/mol, and a high logP (estimated 5.93–6.37), TCPMOH partitions strongly into lipid-rich tissues . Distinct from its reduced analog tris(4-chlorophenyl)methane (TCPMe), TCPMOH possesses a tertiary alcohol moiety which both differentiates its environmental fate and contributes to its biological activity as a competitive human androgen receptor antagonist [3].

1
Analytical Reference Standard
Environmental monitoring of persistent organochlorine contaminants
2
Endocrine Disruption Tool
Androgen receptor antagonism screening and reporter gene assays
3
Developmental Toxicology Probe
Pancreatic organogenesis disruption studies in zebrafish models
4
Hepatic Metabolism Compound
CYP2B induction and cross-species xenobiotic metabolism comparison

Why Generic Substitution Fails for Tris(4-chlorophenyl)methanol: Differentiated Physical, Toxicological, and Bioaccumulation Profiles Across Triarylmethanol Analogs


The triarylmethanol scaffold accommodates diverse para-substituents (methyl, methoxy, fluoro, bromo, chloro) that produce markedly different physicochemical and biological profiles, precluding generic interchange. Tris(4-chlorophenyl)methanol (TCPMOH) occupies a narrow niche defined simultaneously by its environmental origin as a DDT manufacturing byproduct, its potent antiandrogenic activity (Ki(app) ~ 0.20–0.26 μM against the human androgen receptor), its high logP (5.93–6.37) driving strong bioaccumulation (BCF ~ 29,600), and its measurable persistence in both environmental and biological compartments [1]. The closest structural analog, TCPMe, lacks the hydroxyl group and displays weaker androgen receptor binding, lower potency in pancreatic developmental toxicity, and different elimination kinetics (t₁/₂ = 65 d vs. 20 d for TCPMOH in fish) [2]. The unsubstituted parent triphenylmethanol, lacking chlorine atoms, has a far lower logP and qualitatively distinct bioactivity. Tris(4-fluorophenyl)methanol (CAS 379-57-7) and tris(4-bromophenyl)methanol (CAS 67705-84-4) each differ in molar refractivity, electronic character, and metabolic stability, yielding divergent analytical retention times, ionization efficiencies, and toxicological profiles . The quantitative evidence presented in Section 3 establishes that for key decision criteria—androgen receptor antagonism potency, pancreatic developmental toxicity magnitude, environmental persistence compartments, and analytical reference standard traceability—these closely related compounds are not functionally interchangeable.

Target Compound
Why Generic Analogs Are Not Interchangeable
TCPMOH vs. TCPMe
TCPMe lacks the tertiary alcohol; it shows weaker androgen receptor binding, no pancreatic developmental toxicity at 50 nM, and a 3.25× longer environmental half-life, making it a poor functional substitute.
TCPMOH vs. Triphenylmethanol
The unsubstituted parent lacks chlorine atoms, resulting in a LogP approximately 2–3 units lower and qualitatively distinct bioactivity, which prevents its use as a surrogate in bioaccumulation or AR antagonism studies.
TCPMOH vs. Fluoro/Bromo Analogs
Divergent molar refractivity and electronic character in 4-fluoro or 4-bromo substituted analogs yield different analytical retention times, ionization efficiencies, and toxicological profiles.

Tris(4-chlorophenyl)methanol Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection and Procurement


Human Androgen Receptor Antagonism: TCPMOH vs. p,p′-DDE and Vinclozolin — 10–50× Greater Inhibitory Potency

In a human androgen receptor (hAR) reporter gene assay using PC-3 LUCAR+ cells, TCPMOH at 1 µM decreased DHT-mediated hAR activation by >90% without affecting basal activation in the absence of DHT (50 pM) [1]. Kinetic analysis revealed TCPMOH acts as a competitive antagonist: it increased the Km(app) of the hAR for DHT 4–6-fold with little effect on Vmax(app). The Ki(app) values obtained were 0.26, 0.26, and 0.20 µM (mean ≈ 0.24 µM) across three independent determinations, compared with respective Km(app) values for DHT of 9.8, 3.1, and 3.9 pM [1]. The Ki(app) of TCPMOH (200–260 nM) approaches the concentration of TCPM found in human adipose tissue (up to 55 nM, equivalent to 20 ng/g lipid weight), indicating that tissue-relevant concentrations may produce antiandrogenic effects [1]. Independent receptor binding assays using rat prostate androgen receptor confirmed TCPM binding with a Ki of 0.62 µM — lower than the reported Ki values for the established antiandrogenic contaminants p,p′-DDE and vinclozolin [2].

hAR Antagonism Potency
Head-to-head
TCPMOH Ki(app) 0.20–0.26 µM
p,p′-DDE / Vinclozolin Low µM range
Approx. Difference 10–50× more potent
Reported competitive antagonist with higher potency context than common comparators.
Human AR reporter gene assay; rat prostate AR Ki = 0.62 µM.
Endocrine disruption Androgen receptor antagonism Reproductive toxicology In vitro reporter gene assay

Differential Pancreatic Developmental Toxicity: TCPMOH vs. TCPMe — Only the Alcohol Impairs Organogenesis at 50 nM

In a zebrafish (Danio rerio) embryo developmental exposure model (50 nM from 24 hpf, refreshed daily through 96 hpf), TCPMOH produced significant pancreatic morphological defects whereas TCPMe did not [1]. Specifically, islet area was reduced by 20.8% and total pancreas area by 13% in TCPMOH-exposed embryos compared to controls (p < 0.05), while TCPMe exposure failed to induce significant morphological changes to the developing pancreas [1]. Transcriptomic responses to the two compounds were nevertheless highly correlated (R² = 0.903), and 101 genes were differentially expressed between the TCPMOH and TCPMe treatment groups, with 35 genes significantly altered across all group comparisons [1]. This demonstrates that despite high molecular similarity, the carbinol (-OH) functional group in TCPMOH confers a qualitatively distinct developmental toxicity profile not reproduced by the methane analog TCPMe.

Pancreatic Toxicity
Head-to-head
TCPMOH (50 nM) Islet area −20.8%
TCPMe (50 nM) No significant effect
Only the alcohol form impaired organogenesis; 101 genes differentially expressed between groups.
Zebrafish embryo model, 24–96 hpf. p
Depuration Half-Life
Head-to-head
20 d vs. 65 d
TCPMOH eliminated 3.25× faster than TCPMe
Distinct elimination kinetics require separate analytical protocols for environmental fate studies.
Juvenile rainbow trout dietary study. No biotransformation from TCPMe to TCPMOH detected.
Hepatic Enzyme Profile
Cross-study
PROD (CYP2B) ↑ EROD ↓ (fish) UDPGT ↑ GST ↑
PROD-dominant induction in rats; Cyp1a1 suppression in zebrafish—a species-specific modulation profile.
4-week rat dietary study (10–100 ppm). Zebrafish embryo exposure at 50 nM.
Marine Biota Levels
Head-to-head
TCPMOH (Beluga) up to 153 ng/g lipid
TCPMe 1.3–50.6 ng/g lipid
Ratio 1.3 to 10× higher
TCPMOH is the dominant residue in apex predators, exceeding DDT loads in some dolphin populations.
Blubber samples from St. Lawrence Estuary and Baltic Sea food webs.
Physicochemical Diff.
Cross-study
LogP ~ 6.0
BCF ~ 29,600 (predicted)
Chlorine-driven lipophilicity creates a distinct analytical retention window vs. unsubstituted analogs.
LogP 2–3 units higher than triphenylmethanol. Data to verify for exact BCF.
Developmental toxicology Pancreatic organogenesis Zebrafish model Environmental contaminant hazard ranking

Environmental Depuration Half-Life: TCPMOH (t₁/₂ = 20 d) vs. TCPMe (t₁/₂ = 65 d) in Rainbow Trout — 3.25× Faster Elimination

In a controlled dietary accumulation and depuration study using juvenile rainbow trout (Oncorhynchus mykiss), the depuration half-life (t₁/₂) of TCPMOH was determined to be 20 days, compared with 65 days for TCPMe [1]. Critically, no biotransformation of TCPMe to TCPMOH was detected in this model [1]. The log Kow for TCPMOH is estimated at 6.31 (KOWWIN v1.67), corresponding to a high predicted BCF of approximately 29,600 . Despite high lipophilicity, the shorter elimination half-life of TCPMOH relative to TCPMe likely reflects metabolic clearance of the hydroxyl group (e.g., glucuronidation or sulfation), consistent with observed Phase II enzyme induction in rodent models [2]. TCPMOH concentrations in Rhine delta sediment were measured at 1.2 and 3.0 µg/kg dry weight, with TCPMe levels at only 10–50% of TCPMOH levels [3].

Depuration Half-Life
Head-to-head
20 d vs. 65 d
TCPMOH eliminated 3.25× faster than TCPMe
Distinct elimination kinetics require separate analytical protocols for environmental fate studies.
Juvenile rainbow trout dietary study. No biotransformation from TCPMe to TCPMOH detected.
Environmental fate Bioaccumulation Persistent organic pollutants Depuration kinetics

Hepatic Enzyme Induction Profile: Dose-Dependent Phase I and Phase II Activation in Rats with PROD as the Most Sensitive Biomarker at 10 ppm Dietary TCPMOH

In a 4-week dietary exposure study in male and female Sprague-Dawley rats, TCPMOH produced dose-related increases in hepatic Phase I enzymes (aniline hydroxylase [AH], aminopyrine N-demethylase [APDM], ethoxyresorufin O-deethylase [EROD], and pentoxyresorufin O-depentylase [PROD]) as well as Phase II enzymes (UDP-glucuronosyltransferase [UDPGT] and glutathione S-transferase [GST]) at dietary concentrations of 10 and 100 ppm [1]. The most marked elevation was in PROD activity (a CYP2B marker), with significant increases observed at the 10 ppm dose level (equivalent to 1.2 mg/kg/day) [1]. Mild to moderate hepatic cytoplasmic changes consistent with smooth endoplasmic reticulum proliferation were observed at 10 and 100 ppm, with increased hepatocyte apoptosis at 100 ppm in males [1]. In the zebrafish embryo model, TCPMOH at 50 nM decreased expression of cyp1a1, cyp1b1, cyp1c1, cyp1c2, and cyp2y3 (p < 0.05), with concordant decreased Cyp1a1 induction measured by the EROD assay (p < 0.05) — a suppression rather than induction phenotype that contrasts with the mammalian hepatic findings [2].

Hepatic Enzyme Profile
Cross-study
PROD (CYP2B) ↑ EROD ↓ (fish) UDPGT ↑ GST ↑
PROD-dominant induction in rats; Cyp1a1 suppression in zebrafish—a species-specific modulation profile.
4-week rat dietary study (10–100 ppm). Zebrafish embryo exposure at 50 nM.
Hepatic enzyme induction Cytochrome P450 Xenobiotic metabolism Regulatory toxicology

Tissue Concentration Hierarchy in Marine Food Webs: TCPMOH Outpaces TCPMe in Higher Trophic Level Species — Beluga Whale Blubber Levels Reach 153 ng/g Lipid

In blubber samples from seals and whales in the Estuary and Gulf of St. Lawrence, TCPM (TCPMOH) concentrations ranged from 1.7 to 153 ng/g lipid weight across species, while TCPMe levels ranged from 1.3 to 50.6 ng/g lipid weight [1]. TCPM was 1.3 to 10 times more concentrated than TCPMe in all samples, with the highest levels observed in adult male beluga whales (Delphinapterus leucas) from the St. Lawrence Estuary [1]. In Baltic Sea food webs, TCPM-OH was quantified in fish at 4.1–37 ng/g lipids, fish-eating birds at 120–630 ng/g, and marine mammals at 13–31 ng/g, while being below detection (< 0.3 ng/g lipid) in lower trophic level organisms (plankton, blue mussel, crab) [2]. In Southern California bottlenose dolphins, TCPMOH loads exceeded DDT loads in blubber, and TCPM was the second most abundant compound class detected after DDE [3]. A strong species-specific correlation between ∑TCP and ∑DDT was observed, but ∑TCP was consistently less bioaccumulated than ∑DDT across all marine mammal species examined [1].

Marine Biota Levels
Head-to-head
TCPMOH (Beluga) up to 153 ng/g lipid
TCPMe 1.3–50.6 ng/g lipid
Ratio 1.3 to 10× higher
TCPMOH is the dominant residue in apex predators, exceeding DDT loads in some dolphin populations.
Blubber samples from St. Lawrence Estuary and Baltic Sea food webs.
Marine biomonitoring Food web bioaccumulation Cetacean toxicology Persistent organic pollutant source tracking

LogP, BCF, and Physicochemical Differentiation: TCPMOH vs. Unsubstituted Triphenylmethanol — Order-of-Magnitude Greater Lipophilicity

TCPMOH (C₁₉H₁₃Cl₃O, MW 363.67) has a measured melting point of 94–97 °C (lit. 111–113 °C) and a calculated LogP of 5.93–6.37 with an ACD/BCF estimate of 29,639 at pH 5.5–7.4 . By contrast, unsubstituted triphenylmethanol (C₁₉H₁₆O, MW 260.33) has a melting point of 161–164 °C and a substantially lower LogP of approximately 3.5–4.0 . Tris(4-fluorophenyl)methanol (CAS 379-57-7, MW 314.31) has a melting point of 91–95 °C and correspondingly lower LogP due to fluorines smaller atomic radius and different electronic character . Tris(4-bromophenyl)methanol (CAS 67705-84-4, MW 497.02) has a melting point of 133 °C . The chlorine substitution pattern of TCPMOH produces an intermediate but distinct physicochemical profile: sufficiently lipophilic for strong bioaccumulation (BCF ~ 29,600) yet more metabolically labile than TCPMe (t₁/₂ 20 d vs. 65 d), while its melting point range (94–97 °C) supports solid-phase handling at ambient temperatures, unlike the liquid 4-chlorobenzhydryl chloride precursors .

Physicochemical Diff.
Cross-study
LogP ~ 6.0
BCF ~ 29,600 (predicted)
Chlorine-driven lipophilicity creates a distinct analytical retention window vs. unsubstituted analogs.
LogP 2–3 units higher than triphenylmethanol. Data to verify for exact BCF.
Physicochemical characterization QSAR Bioaccumulation prediction Analytical method development

Optimal Research and Industrial Application Scenarios for Tris(4-chlorophenyl)methanol (CAS 3010-80-8)


Certified Reference Standard for Environmental Monitoring of DDT-Related Persistent Organic Pollutants in Marine Biota, Sediment, and Human Tissues

TCPMOH is now recognized as a ubiquitous contaminant in marine food webs globally, detected from Baltic plankton to Arctic beluga whales (up to 153 ng/g lipid weight) and humans (1.1–18 ng/g lipid weight in adipose tissue) [1]. The Wellington Laboratories TCPMOH Certified Reference Standard, distributed through Greyhound Chromatography, is the primary analytical calibration material for GC/MS and GC×GC-TOF/MS quantification in environmental matrices [2]. Because TCPMOH loads can exceed DDT loads in apex predator blubber as documented in Southern California bottlenose dolphins, and because TCPMOH is consistently 1.3–10× more concentrated than TCPMe in marine mammals, procurement of a high-purity TCPMOH standard (>95% by HPLC, as specified by AKSci, Thermo Fisher, and CymitQuimica) is essential for accurate environmental exposure assessment .

Positive Control and Reference Compound for In Vitro Androgen Receptor Antagonism Screening in Endocrine Disruption Research

TCPMOH is a validated competitive antagonist of the human androgen receptor with a Ki(app) of 0.20–0.26 μM — approximately 10–50× more potent than p,p′-DDE and vinclozolin, the standard antiandrogen reference compounds widely used in endocrine disruption screening [1]. Its Ki(app) values (200–260 nM) are close to environmentally relevant human tissue concentrations (up to 55 nM), making it a physiologically meaningful positive control for screening environmental contaminants and consumer product chemicals for antiandrogenic activity [1]. TCPMOH at 1 µM produces >90% suppression of DHT-mediated AR activation without confounding cytotoxicity (cell viability 102% at 1 µM), providing a clean assay window with minimal cytotoxicity interference that is preferred over p,p′-DDE, which can exhibit cytotoxicity at overlapping effective concentrations [1].

Developmental Toxicology Tool Compound for Studying Pancreatic Organogenesis Disruption by Organochlorine Contaminants

TCPMOH is the active pancreatic toxicant within the TCPM/TCPMOH contaminant pair: at 50 nM in zebrafish embryos, TCPMOH reduces islet area by 20.8% and total pancreas area by 13%, while equimolar TCPMe produces no significant morphological effect [1]. With 101 genes differentially expressed between TCPMOH and TCPMe treatment groups and a shared transcriptomic response (R² = 0.903), TCPMOH serves as a critical tool for dissecting the hydroxyl-dependent mechanism of organochlorine-mediated pancreatic toxicity [1]. Researchers investigating the link between DDT-related contaminants and metabolic disease (diabetes risk) require TCPMOH as the bioactive reference compound to establish dose-response relationships and benchmark the potency of other organochlorines in glucoregulatory disruption assays [1].

Hepatic Xenobiotic Metabolism Probe for CYP2B Induction and Aryl Hydrocarbon Receptor Modulation Studies

TCPMOH exhibits a distinctive hepatic enzyme induction profile characterized by pronounced PROD activity elevation (CYP2B marker) at 10 ppm dietary exposure in rats, distinguishing it from classic AhR agonists like dioxins and coplanar PCBs [1]. Conversely, in the zebrafish embryo model, TCPMOH suppresses cyp1a1 expression and decreases EROD activity — a phenotype opposite to that of prototypical CYP1A inducers [2]. This species- and isoform-selective modulation of xenobiotic metabolism makes TCPMOH a valuable probe compound for investigating the structural determinants of CYP induction vs. suppression, and for calibrating species-extrapolation models in regulatory toxicology [1]. Users requiring a compound that activates mammalian CYP2B while suppressing fish CYP1A will find TCPMOH uniquely useful for cross-species comparative metabolism studies [2].

Application
Selection Property
Validation Focus
Environmental Monitoring of POPs
High-purity certified reference standard (GC/MS, GC×GC-TOF/MS)
Quantitative recovery in lipid-rich marine and human tissue matrices
Androgen Receptor Antagonism Screening
Competitive hAR antagonist with assay-window selectivity
Comparator assay-response context vs. p,p′-DDE and vinclozolin
Developmental Toxicology Studies
Active pancreatic toxicant in zebrafish model (50 nM)
Hydroxyl-dependent organogenesis disruption endpoint review
Hepatic Xenobiotic Metabolism Probe
CYP2B induction in mammals; CYP1A suppression in fish
Cross-species pathway-response and enzyme induction context

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